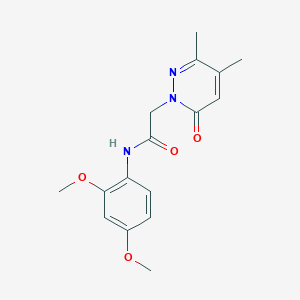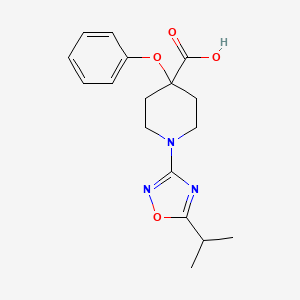
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, also known as DPA-714, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicine and biology.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide involves its binding to the TSPO, a protein that is upregulated in activated microglia and astrocytes in response to neuroinflammation and neurodegeneration. By binding to the TSPO, this compound can modulate the immune response and reduce inflammation, thereby protecting the nervous system from damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing microglial activation, decreasing oxidative stress, and increasing neurotrophic factor expression. These effects contribute to the neuroprotective properties of this compound and make it a promising candidate for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide in lab experiments is its high selectivity for the TSPO, which allows for accurate visualization of neuroinflammation and neurodegeneration. However, one of the limitations of using this compound is its relatively short half-life, which can affect the accuracy and sensitivity of imaging studies.
Orientations Futures
There are several future directions for the research and development of N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, including:
1. Investigating the potential of this compound as a therapeutic agent for various neurological disorders.
2. Developing new imaging techniques that can enhance the sensitivity and accuracy of this compound imaging studies.
3. Exploring the potential of this compound as a biomarker for the early detection and diagnosis of neuroinflammatory and neurodegenerative diseases.
4. Investigating the potential of this compound as a tool for studying the role of neuroinflammation in various neurological disorders.
Conclusion
In conclusion, this compound is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicine and biology. Its high selectivity for the TSPO, neuroprotective properties, and potential as an imaging agent make it a promising candidate for the treatment and diagnosis of various neurological disorders. However, further research is needed to fully explore its potential and overcome its limitations.
Méthodes De Synthèse
The synthesis method of N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form ethyl 2,4-dimethoxy-3-oxobutanoate, followed by the reaction of the latter with hydrazine hydrate to produce 3,4-dimethyl-6-oxo-1(6H)-pyridazinecarbohydrazide. The final step involves the reaction of the latter with 2,4-dimethoxyphenylacetyl chloride to form this compound.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been extensively studied for its potential applications in various fields, including medicine and biology. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In biology, this compound has been used as a molecular imaging agent to visualize the expression of translocator protein (TSPO), a biomarker of neuroinflammation and neurodegeneration.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-7-16(21)19(18-11(10)2)9-15(20)17-13-6-5-12(22-3)8-14(13)23-4/h5-8H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFMEBXFTKXHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-sec-butylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5357105.png)
![2-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-5-methylphenol](/img/structure/B5357114.png)


![methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate](/img/structure/B5357131.png)
![1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5357139.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5357147.png)
![1-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]proline](/img/structure/B5357157.png)
![2-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5357166.png)

![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5357182.png)

